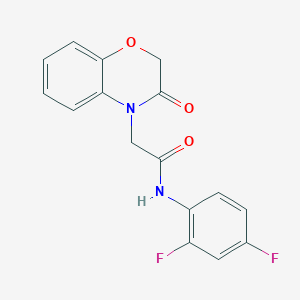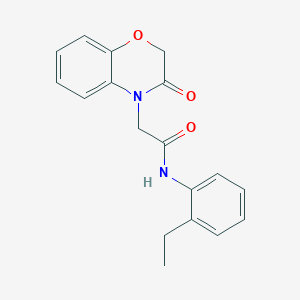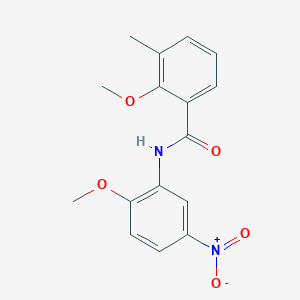![molecular formula C17H17NO3 B4408488 [3-(1-Phenylethylcarbamoyl)phenyl] acetate](/img/structure/B4408488.png)
[3-(1-Phenylethylcarbamoyl)phenyl] acetate
説明
[3-(1-Phenylethylcarbamoyl)phenyl] acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a phenyl group attached to an acetate moiety through a carbonyl group, with an additional phenylethylamine substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Phenylethylcarbamoyl)phenyl] acetate can be achieved through a multi-step process involving the esterification of phenyl acetic acid with phenylethylamine, followed by acetylation. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process would likely include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding amides or imides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or imides.
Reduction: Hydroxy derivatives.
Substitution: Substituted esters or amides.
科学的研究の応用
[3-(1-Phenylethylcarbamoyl)phenyl] acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of [3-(1-Phenylethylcarbamoyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Ethyl acetate: A simple ester with a similar structure but lacking the phenylethylamine moiety.
Methyl benzoate: Another ester with a benzene ring but different substituents.
Phenyl acetate: Similar ester structure but without the additional amine group.
Uniqueness: [3-(1-Phenylethylcarbamoyl)phenyl] acetate is unique due to the presence of both the phenylethylamine and acetate moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
[3-(1-phenylethylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(14-7-4-3-5-8-14)18-17(20)15-9-6-10-16(11-15)21-13(2)19/h3-12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZQOHZXJHHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4408431.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408446.png)
![1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4408452.png)
![4-chloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4408460.png)
![Methyl 3-{[2-(2-toluidinocarbonyl)phenoxy]methyl}benzoate](/img/structure/B4408461.png)
![5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4408465.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4408469.png)
![2-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide](/img/structure/B4408495.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

